Cas no 299935-39-0 (5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine)
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
- AKOS003305888
- DB-107169
- G22490
- A912771
- SCHEMBL15884450
- SY185381
- F2169-0954
- 2-Amino-5-(cyclopentylmethyl)-1,3,4-thiadiazole
- ALBB-002003
- STK408828
- Z277110394
- EN300-69319
- DTXSID80402321
- 299935-39-0
- LS-01149
- MFCD02612285
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- MDL: MFCD02612285
- Inchi: 1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11)
- InChI Key: WELHTTQQQDXIDI-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1CC1CCCC1
Computed Properties
- Exact Mass: 183.08301860g/mol
- Monoisotopic Mass: 183.08301860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 80Ų
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C994098-50mg |
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |
299935-39-0 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C994098-100mg |
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |
299935-39-0 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C994098-500mg |
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |
299935-39-0 | 500mg |
$ 340.00 | 2022-06-06 | ||
| Chemenu | CM113853-1g |
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |
299935-39-0 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM113853-5g |
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |
299935-39-0 | 95% | 5g |
$720 | 2021-08-06 | |
| Chemenu | CM113853-10g |
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |
299935-39-0 | 95% | 10g |
$1080 | 2021-08-06 | |
| abcr | AB378038-500 mg |
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |
299935-39-0 | 500MG |
€313.80 | 2022-06-10 | ||
| abcr | AB378038-1 g |
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |
299935-39-0 | 1g |
€384.00 | 2022-06-10 | ||
| abcr | AB378038-5 g |
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |
299935-39-0 | 5g |
€1,008.00 | 2022-06-10 | ||
| Chemenu | CM113853-1g |
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |
299935-39-0 | 95% | 1g |
$471 | 2023-03-07 |
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine Suppliers
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
Introduction to 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine (CAS No. 299935-39-0) and Its Emerging Applications in Chemical Biology
The compound 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine (CAS No. 299935-39-0) represents a fascinating molecular scaffold that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its cyclopentylmethyl substituent and thiadiazole core, exhibits a unique combination of structural and functional properties that make it a promising candidate for various biological applications.
Thiadiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a cyclopentylmethyl group into the thiadiazole framework introduces steric and electronic modifications that can influence the compound's binding affinity and pharmacokinetic profile. Such structural features have been strategically exploited in recent years to develop novel therapeutic agents with enhanced efficacy and reduced toxicity.
Recent studies have highlighted the potential of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine as a lead compound in the development of inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and neurodegeneration. The thiadiazole ring serves as a key pharmacophore, interacting with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking mechanisms. The cyclopentylmethyl group further modulates these interactions by providing steric bulk and influencing the compound's solubility in both aqueous and organic environments.
In the realm of oncology, thiadiazole derivatives have been extensively investigated for their ability to modulate kinase activity and inhibit tumor growth. Preliminary in vitro studies on 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine have demonstrated its potential to interfere with the signaling pathways involved in cell proliferation and survival. Specifically, this compound has shown promise in inhibiting the activity of tyrosine kinases, which are often overexpressed in cancer cells and contribute to uncontrolled cell division.
Moreover, the structural versatility of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine allows for further derivatization to enhance its biological activity. Researchers have explored various synthetic strategies to modify the cyclopentylmethyl group or introduce additional functional groups into the molecule. These modifications aim to optimize pharmacokinetic parameters such as bioavailability, metabolic stability, and target specificity. For instance, incorporating fluorine atoms or other halogenated substituents has been shown to improve binding affinity to certain protein targets.
The compound's chemical stability under physiological conditions is another critical factor that contributes to its suitability for pharmaceutical applications. 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine exhibits good resistance to hydrolysis and oxidation, ensuring its integrity during storage and administration. This stability is particularly important for oral formulations where degradation could lead to reduced efficacy or the formation of harmful byproducts.
Advances in computational chemistry have also played a pivotal role in understanding the molecular interactions of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine with biological targets. Molecular docking simulations have been employed to predict binding modes and identify key residues involved in drug-receptor interactions. These computational approaches complement experimental studies by providing insights into the structural basis of biological activity. Additionally, virtual screening techniques have accelerated the identification of novel derivatives with enhanced potency and selectivity.
In conclusion,5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine (CAS No. 299935-39-0) represents a structurally intriguing compound with significant potential in drug discovery and development. Its unique combination of pharmacophoric features makes it an attractive scaffold for designing therapeutics targeting various diseases. As research continues to uncover new applications for this compound,its role in advancing chemical biology and pharmaceutical innovation is poised to expand further.
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